molecular formula C18H17N3O2 B6577114 2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1208818-99-8

2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B6577114
CAS No.: 1208818-99-8
M. Wt: 307.3 g/mol
InChI Key: MMSFJMHITVQEOZ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is an organic compound that features a methoxyphenyl group and a pyrazolylphenyl group connected via an acetamide linkage

Safety and Hazards

As with any chemical compound, handling “2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactions with various reagents. Given the complexity of its structure, there are many possible directions for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Coupling of the pyrazole with the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyrazole is reacted with a halogenated phenyl compound in the presence of a palladium catalyst.

    Introduction of the acetamide linkage: This can be done by reacting the resulting pyrazolylphenyl compound with an acyl chloride or anhydride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide linkage can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-(3-hydroxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide.

    Reduction: Formation of 2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The methoxyphenyl and pyrazolylphenyl groups can interact with the target site through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound also features a methoxyphenyl group but has a different core structure.

    3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: This compound has a similar pyrazole ring but is part of a more complex structure.

Uniqueness

2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-16-4-2-3-13(11-16)12-18(22)20-15-7-5-14(6-8-15)17-9-10-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSFJMHITVQEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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